molecular formula C9H11ClN2OS B5809304 N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea

N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea

Cat. No. B5809304
M. Wt: 230.72 g/mol
InChI Key: NALJWUCQJLXUJW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea (CMPTU) is a chemical compound that has been widely used in scientific research due to its unique properties. CMPTU is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool in many different areas of research.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea and its derivatives have been investigated for their potential in various synthetic and biological applications. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy against certain microbes (Chaudhari, 2012). Additionally, related compounds have been examined for their antibacterial properties against various bacterial strains, with certain derivatives showing promising activity (Rai et al., 2009).

Role as Corrosion Inhibitors

Some phenylthiourea derivatives, closely related to N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These studies have revealed that these derivatives can effectively protect metal surfaces from corrosion, which is vital for industrial applications (Fouda & Hussein, 2012).

Synthesis of Haptens and Antibodies

In the field of biochemistry, similar compounds have been synthesized for the production of haptens, which are small molecules that elicit an immune response when attached to a large carrier. These haptens have been used for generating antibodies against various pesticides, indicating the potential of these compounds in developing sensitive diagnostic tools and therapeutic agents (Hoeve et al., 1997).

Antipathogenic Activity

The antipathogenic properties of thiourea derivatives, including those similar to N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea, have been extensively studied. These compounds have shown significant activity against pathogens, especially in inhibiting the growth of biofilms, a major concern in medical and environmental fields (Limban et al., 2011).

Metabolism and Toxicology

Metabolism and toxicological studies of related compounds provide insights into the biotransformation and potential toxic effects these chemicals can have. For example, studies have examined the metabolism of chloroacetamide herbicides, offering crucial information for assessing the safety and environmental impact of these compounds (Coleman et al., 2000).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c1-11-9(14)12-7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALJWUCQJLXUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-methylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea

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